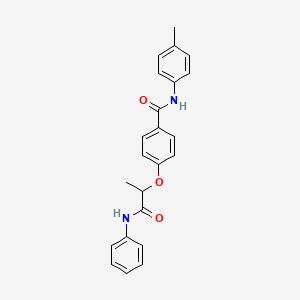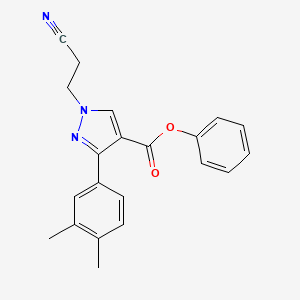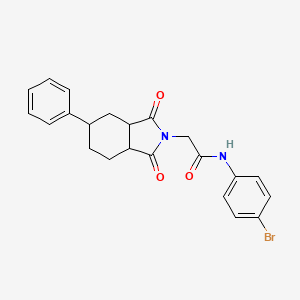
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide
Overview
Description
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide, also known as AMBOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide involves the inhibition of ACAT activity. ACAT is an enzyme that catalyzes the transfer of fatty acids to cholesterol, forming cholesteryl esters. These cholesteryl esters are then stored in lipid droplets within cells. 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide inhibits the activity of ACAT, reducing the accumulation of cholesteryl esters in cells.
Biochemical and Physiological Effects:
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibition of ACAT activity, 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been shown to reduce the accumulation of triglycerides in cells. It has also been found to inhibit the activity of the enzyme diacylglycerol acyltransferase (DGAT), which plays a key role in triglyceride synthesis. 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has also been found to reduce the synthesis of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in scientific research, making it a valuable tool for studying various biological processes. However, there are also some limitations to using 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes. Additionally, its potential for use in vivo has not been fully explored.
Future Directions
There are several potential future directions for the study of 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide. One area of research could be the development of more potent inhibitors of ACAT and DGAT activity. Another area of research could be the exploration of the potential therapeutic applications of 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide in the treatment of hypercholesterolemia and inflammatory diseases. Additionally, the potential for using 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide in vivo should be further explored, as it may have applications in the treatment of various diseases.
Scientific Research Applications
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a key role in cholesterol metabolism. This inhibition has been found to reduce the accumulation of cholesterol in cells and may have potential applications in the treatment of hypercholesterolemia.
properties
IUPAC Name |
4-(1-anilino-1-oxopropan-2-yl)oxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-12-20(13-9-16)25-23(27)18-10-14-21(15-11-18)28-17(2)22(26)24-19-6-4-3-5-7-19/h3-15,17H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVICOAYINFILIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176367.png)
![N-[(6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4176372.png)
![2-chloro-4-methyl-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4176373.png)
![2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4176376.png)
![N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B4176397.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}propanamide](/img/structure/B4176417.png)
![6-(4-fluorophenyl)-7-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176423.png)


![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176439.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4176440.png)
![N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4176443.png)

![N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4176453.png)